2-amino-N-benzyl-4-methyl-N-propylpentanamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-N-benzyl-4-methyl-N-propylpentanamide hydrochloride is a chemical compound with the molecular formula C16H27ClN2O. It is primarily used for research purposes and has various applications in scientific studies. The compound is known for its unique structure, which includes an amino group, a benzyl group, a methyl group, and a propyl group attached to a pentanamide backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-benzyl-4-methyl-N-propylpentanamide hydrochloride typically involves multiple steps. One common method includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of benzyl chloride with 2-amino-4-methylpentanamide in the presence of a base such as sodium hydroxide. This reaction forms N-benzyl-2-amino-4-methylpentanamide.
Alkylation: The intermediate is then subjected to alkylation using propyl bromide in the presence of a suitable base like potassium carbonate. This step results in the formation of 2-amino-N-benzyl-4-methyl-N-propylpentanamide.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-amino-N-benzyl-4-methyl-N-propylpentanamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or other derivatives.
Scientific Research Applications
2-amino-N-benzyl-4-methyl-N-propylpentanamide hydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-amino-N-benzyl-4-methyl-N-propylpentanamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-N-benzyl-4-methyl-N-propylpentanamide
- 2-amino-N-benzyl-4-methyl-N-butylpentanamide
- 2-amino-N-benzyl-4-methyl-N-ethylpentanamide
Uniqueness
2-amino-N-benzyl-4-methyl-N-propylpentanamide hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the benzyl, methyl, and propyl groups attached to the pentanamide backbone differentiates it from other similar compounds, making it valuable for specific research applications.
Properties
IUPAC Name |
2-amino-N-benzyl-4-methyl-N-propylpentanamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O.ClH/c1-4-10-18(12-14-8-6-5-7-9-14)16(19)15(17)11-13(2)3;/h5-9,13,15H,4,10-12,17H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIMDLRYVKSSPGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1=CC=CC=C1)C(=O)C(CC(C)C)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.